Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Description
Chemical Structure: The compound, with CAS number [149414-80-2] and 95% purity , is an octanoic acid derivative featuring two critical functional groups:
- A Boc-protected amino group at the 8-position (tert-butoxycarbonyl, [(1,1-dimethylethoxy)carbonyl]) .
- A 2,5-dioxo-1-pyrrolidinyl ester at the carboxyl terminus, which acts as an activated ester for nucleophilic substitution reactions .
Applications:
This compound is primarily used in medicinal chemistry and peptide synthesis. The Boc group protects the amine during synthetic steps, while the pyrrolidinyl ester facilitates coupling reactions, as seen in ligand design for muscarinic cholinergic receptors . Its structural features balance stability (via Boc protection) and reactivity (via the ester group).
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O6/c1-17(2,3)24-16(23)18-12-8-6-4-5-7-9-15(22)25-19-13(20)10-11-14(19)21/h4-12H2,1-3H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIIRILMYJMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid that has garnered attention for its diverse biological activities. The compound in focus, Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester, represents a modified derivative of octanoic acid. This article delves into its biological activity, exploring its pharmacological properties, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 327.38 g/mol. The structure features a pyrrolidine ring and an ester linkage that may influence its biological interactions.
Antimicrobial Properties
Octanoic acid exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and therapeutic applications against infections.
- Mechanism of Action : The antimicrobial effect is primarily attributed to the disruption of microbial cell membranes due to the fatty acid's lipophilic nature. This disrupts the integrity of the cell membrane, leading to cell lysis.
Anti-inflammatory Effects
Research indicates that octanoic acid derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
- Case Study : In a study involving animal models of inflammation, octanoic acid administration resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Neuroprotective Effects
There is emerging evidence suggesting that octanoic acid may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases by promoting neuronal health and function.
- Research Findings : A study demonstrated that octanoic acid could enhance mitochondrial function and reduce oxidative stress in neuronal cells .
Pharmacokinetics
The pharmacokinetic profile of octanoic acid indicates rapid absorption and metabolism. After oral administration, it is quickly absorbed in the gastrointestinal tract and metabolized in the liver. The bioavailability of octanoic acid is influenced by its formulation and the presence of other dietary fats.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Ester Reactivity :
- The 2,5-dioxo-1-pyrrolidinyl ester in the target compound is more reactive in coupling reactions compared to tert-butyl esters (e.g., [119483-47-5]) or sodium salts (e.g., [203787-91-1]). This is due to the electron-withdrawing dioxo groups, which stabilize the transition state during nucleophilic attack .
- In contrast, tert-butyl esters require acidic conditions for cleavage, limiting their utility in pH-sensitive reactions .
Amino Group Protection: The Boc group provides superior stability against nucleophiles and bases compared to unprotected amines (e.g., [119483-47-5]) or alternative protecting groups like Bhoc (diphenylmethoxycarbonyl) . Brominated analogs (e.g., [142082-42-6]) bypass amine chemistry entirely, focusing on halogen-based reactivity .
Solubility and Applications :
Preparation Methods
Analytical Methods
Analytical methods are crucial for characterizing and confirming the structure and purity of the synthesized compound. These may include:
- NMR Spectroscopy: To confirm the structure and identify specific functional groups.
- Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.
- HPLC: To assess the purity of the compound.
Data Table
The table below shows product information from Cymit Quimica:
| Specification | Details |
|---|---|
| Name | 8-[[(1,1-Dimethylethoxy)carbonyl]amino]-octanoic acid 2,5-dioxo-1-pyrrolidinyl ester |
| CAS | 149414-80-2 |
| Molecular Formula | C17H28N2O6 |
| Price (50mg) | 221.00 € |
| Price (100mg) | 353.00 € |
| Price (250mg) | 553.00 € |
| Price (500mg) | 843.00 € |
| Safety Data Sheet | Enquire at Cymit Quimica |
| Product Information | Enquire at Cymit Quimica |
| Technical Inquiry | Enquire at Cymit Quimica |
Additional Notes
- It is important to note that the synthesis of complex molecules like Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester may require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
- Due to limited information, further targeted research may be required to refine and optimize the preparation methods for this specific compound.
Q & A
Q. What analytical methods are recommended for quantifying octanoic acid derivatives in microbial cultures?
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is typically used for precise quantification of octanoic acid derivatives in fermentation broths. For example, RNA-Seq data from S. cerevisiae octanoic acid producer strains revealed titers ranging from 7 mg/L (early fermentation) to 87 mg/L (late fermentation), validated via GC-MS . Calibration curves should be established using synthetic standards, and internal controls (e.g., deuterated analogs) can improve accuracy.
Q. How can growth inhibition during octanoic acid derivative production be mitigated in yeast strains?
Adaptive laboratory evolution (ALE) under increasing octanoic acid concentrations can enhance strain robustness. For instance, prolonged fermentation of S. cerevisiae in media containing 0.3–0.5 mM octanoic acid improved tolerance by upregulating membrane integrity genes (e.g., OLE1 for fatty acid desaturation) . Alternatively, supplementing media with oleic acid (C18:1) reduces membrane stress by counteracting the fluidizing effects of medium-chain fatty acids .
Advanced Research Questions
Q. How does transcriptomic profiling (RNA-Seq) inform genetic engineering strategies for optimizing octanoic acid derivative biosynthesis?
RNA-Seq analysis of S. cerevisiae producer strains identified differential expression of genes involved in fatty acid metabolism, stress response, and transport. For example:
Q. What experimental approaches resolve contradictions in gene knockout/overexpression effects on octanoic acid derivative yields?
Discrepancies (e.g., BTN2 downregulation improving tolerance but overexpression reducing titers) may arise from post-translational modifications or protein turnover. Validate hypotheses via:
- Proteomics : Compare protein levels of BTN2 in knockout vs. overexpression strains.
- pH-stat fermentations : Monitor intracellular pH dynamics to assess BTN2’s role in pH homeostasis .
- Complementation assays : Test paralogs (e.g., VPH1 for vacuolar ATPase activity) to isolate functional redundancies .
Q. How can CRISPR-mediated multiplex editing enhance strain performance for octanoic acid derivative synthesis?
Target pathways simultaneously using CRISPR-Cas9:
- Fatty acid elongation : Knock out ELO2/3 to redirect carbon flux toward medium-chain fatty acids .
- Exporters : Overexpress PDR12 (efflux pump) to reduce intracellular toxicity .
- CoA metabolism : Engineer ACSL (acyl-CoA synthetase) variants to improve substrate specificity for C8 derivatives .
Methodological Notes
- Data Contradiction Analysis : When transcriptomic and phenotypic data conflict (e.g., IMD2 upregulation correlating with reduced titers), conduct kinetic modeling of GTP biosynthesis (via IMD2) to identify metabolic bottlenecks .
- Strain Validation : Use biosensors (e.g., TF-based systems) for real-time monitoring of octanoic acid derivative levels during high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
